2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound with a fused pyrimidine and pyrrole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final cyclization step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then methylated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for higher yields and purity, often using scalable reactions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Cyclization: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often using catalysts like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are structurally similar and also exhibit kinase inhibitory activity.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Uniqueness
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for developing targeted therapies.
Properties
Molecular Formula |
C7H7N3OS |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-methylsulfanyl-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-4H,1H3,(H,8,9,10,11) |
InChI Key |
TUIMYXLDKWBYTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CC2C(=O)N1 |
Origin of Product |
United States |
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